molecular formula C20H28N6O B3787880 6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3787880
M. Wt: 368.5 g/mol
InChI Key: MQXWALMUEFLCIR-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a type of heterocyclic compounds that contain three nitrogen atoms. They are known for their wide range of chemical and biological properties and are used as a structural optimization platform for the design and development of more selective and potent molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is typically established by NMR and MS analysis .


Chemical Reactions Analysis

The reaction of 1,2,4-triazole compounds is often catalyzed by a copper (I) complex and requires the presence of O2 as the oxidant to afford the heterocycles .

Mechanism of Action

While the specific mechanism of action can vary depending on the exact compound, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety of 1,2,4-triazole compounds is typically evaluated on normal cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-17-4-5-19-18(13-17)3-2-6-26(19)20(27)14-24-9-7-23(8-10-24)11-12-25-16-21-15-22-25/h4-5,13,15-16H,2-3,6-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWALMUEFLCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCN(CC3)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-methyl-1-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

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